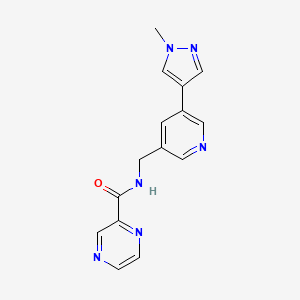

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-21-10-13(8-20-21)12-4-11(5-17-7-12)6-19-15(22)14-9-16-2-3-18-14/h2-5,7-10H,6H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMBXDHZTRDSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and pyrazine moieties. Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of pyrazole derivatives with appropriate halides or aldehydes.

Amination Reactions: Amination steps are used to introduce the pyridine and pyrazine rings.

Reduction and Protection Steps: Reduction reactions and protection of functional groups are employed to ensure the stability of the intermediate compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution Reactions: Substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common reagents include halides, amines, and alcohols.

Major Products Formed:

Oxidation Products: Alcohols, ketones, and carboxylic acids.

Reduction Products: Amines and alcohols.

Substitution Products: Halogenated compounds, amides, and esters.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties. Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key structural and molecular features of the target compound and its analogs:

Key Structural Differences and Implications

Core Carboxamide Variations: The target compound uses a pyrazine-2-carboxamide group, while analogs like employ nicotinamide. Pyrazine’s nitrogen-rich structure may enhance hydrogen bonding with target proteins compared to nicotinamide’s single nitrogen .

Substituents like cyclopentyloxy () or morpholinomethyl () introduce steric bulk, which could affect solubility or membrane permeability.

Heterocyclic Additions :

- Analogs with triazole rings (e.g., ) exhibit additional hydrogen-bonding sites, which may improve target selectivity but increase synthetic complexity .

- The 1-methylpyrazole group in the target compound is a common pharmacophore in kinase inhibitors, while cyclopropylpyrazole () may enhance metabolic stability by resisting oxidative degradation .

Research Findings and Trends

- Synthetic Accessibility : Compounds like the target and its analogs are typically synthesized via amide coupling reactions, as evidenced by spectral data (1H NMR, HRMS) in .

- Physicochemical Optimization : Modifications like the oxolane group in highlight strategies to balance lipophilicity and solubility, a critical factor in drug development .

Actividad Biológica

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Synthesis and Structural Properties

The compound features a unique structure comprising a pyrazole ring, a pyridine moiety, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, beginning with the preparation of pyrazole and pyridine intermediates, followed by their coupling to form the final product. Common reagents include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .

This compound is believed to interact with specific molecular targets, modulating various biochemical pathways. Its mechanism may involve inhibition of key enzymes or receptors, which is crucial for its therapeutic effects. For instance, compounds with similar structures have demonstrated inhibition of p38 MAP kinase, an important target in inflammatory processes .

Anticancer Properties

Research indicates that the compound exhibits promising anticancer activity. In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have shown significant inhibition of tumor growth in xenograft models .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human chondro-sarcoma cells, showcasing its potential in treating inflammatory diseases .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL for several tested pathogens . This suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

| Study | Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant tumor growth inhibition in xenograft models using pyrazole derivatives. |

| Study 2 | Anti-inflammatory | Inhibited TNFα production in SW1353 cells with an IC50 of 820 nM. |

| Study 3 | Antimicrobial | Showed moderate activity against Staphylococcus aureus and Escherichia coli with MICs of 250 μg/mL. |

Q & A

Q. What are the optimal synthetic routes for preparing N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide?

A multi-step approach involving cyclocondensation, alkylation, and coupling reactions is commonly employed. For example:

- Pyrazole core synthesis : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions generates the pyrazole scaffold .

- Pyridine functionalization : Coupling reactions (e.g., Suzuki-Miyaura) introduce the pyridinyl-methyl group, as seen in analogous compounds .

- Carboxamide formation : Activation of pyrazine-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by coupling with the amine intermediate .

Purification via column chromatography and recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H NMR and LC-MS : Validate molecular structure by confirming proton environments and molecular weight .

- Elemental analysis : Ensures stoichiometric consistency (C, H, N within ±0.4% of theoretical values) .

- X-ray crystallography : Resolves regiochemical ambiguities in heterocyclic systems (e.g., pyrazole-pyridine linkage) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- pH-dependent stability : Conduct accelerated stability studies in buffered solutions (pH 1–13) using HPLC to monitor degradation .

- Light sensitivity : Store samples in amber vials and assess photodegradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. What computational methods predict the biological activity of this compound?

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Dose-response validation : Replicate IC50 measurements using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

- Off-target profiling : Screen against a panel of 40+ kinases to identify selectivity issues, as done for related JAK3 inhibitors .

- Cellular permeability correction : Use cell-based assays with P-glycoprotein inhibitors (e.g., verapamil) to account for efflux effects .

Q. What strategies improve regioselectivity during the synthesis of pyrazole-pyridine hybrids?

- Directed metallation : Use lithium hexamethyldisilazide (LiHMDS) to direct substituents to the pyridine C5 position .

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to avoid undesired alkylation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Pyrazole substitution : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with target pockets .

- Linker modification : Replace the methylene bridge with sulfonamide or ether linkages to improve solubility and bioavailability .

Q. What experimental designs validate target engagement in cellular models?

Q. How do solvent systems influence crystallization for X-ray studies?

- Mixed-solvent trials : Use ethanol/water (7:3 v/v) or DMSO/hexane gradients to grow diffraction-quality crystals .

- Slow evaporation : Maintain controlled temperature (20–25°C) and humidity (40–60%) to optimize crystal lattice formation .

Q. What are the limitations of current synthetic methodologies for scaling up production?

- Low yields in coupling steps : Optimize reaction time and catalyst loading (e.g., Pd(PPh3)4 for Suzuki reactions) to improve efficiency .

- Purification challenges : Replace column chromatography with preparative HPLC for high-purity batches (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.